molecular formula C16H17N5O2S B2474894 N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide CAS No. 1003964-83-7

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2474894
CAS No.: 1003964-83-7
M. Wt: 343.41
InChI Key: BSLYSKHXFSKGBX-UHFFFAOYSA-N
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Description

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity and Coordination Complexes

Novel Co(II) and Cu(II) coordination complexes derived from pyrazole-acetamide derivatives have been synthesized and characterized. These complexes, through their solid-state structures and various hydrogen bonding interactions, exhibit significant antioxidant activities. The antioxidant properties were evaluated using DPPH, ABTS, and FRAP assays, indicating that both the ligands and their complexes possess considerable antioxidant activity (Chkirate et al., 2019).

Synthesis and Biological Assessments

Research has focused on the synthesis and assessment of heterocyclic compounds incorporating a thiadiazole moiety against various pests, highlighting the compound's potential in developing novel insecticidal agents (Fadda et al., 2017). Additionally, the synthesis of pyridine, pyridazine, and other derivatives from related acetamide compounds has been explored, confirming the utility of these molecules in generating diverse heterocyclic systems (Rady & Barsy, 2006).

Antitumor Activity

Another significant area of research is the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from similar acetamide compounds, demonstrating promising antitumor activities. Some of these synthesized compounds showed inhibitory effects on various cell lines, with certain derivatives displaying inhibitory effects comparable to those of known anticancer drugs (Albratty et al., 2017).

Anti-inflammatory Applications

Derivatives of N-(3-chloro-4-fluorophenyl) acetamide have been synthesized and assessed for anti-inflammatory activity. Several compounds within this series showed significant anti-inflammatory effects, highlighting the therapeutic potential of these molecules in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Polyfunctional Heterocyclic Compounds

The use of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide as a precursor for synthesizing diverse heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, has been studied. These derivatives showed high antiproliferative activity against several human cancer cell lines, indicating their potential in cancer therapy (Shams et al., 2010).

Properties

IUPAC Name

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-3-11-8-14(22)19-16(17-11)21-13(7-10(2)20-21)18-15(23)9-12-5-4-6-24-12/h4-8H,3,9H2,1-2H3,(H,18,23)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLYSKHXFSKGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.